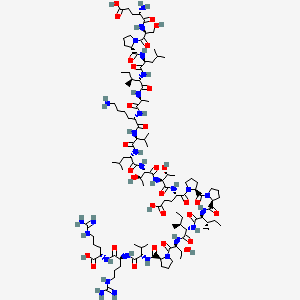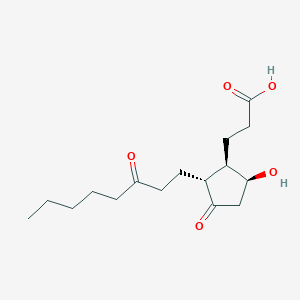
13,14-dihidro-15-ceto-tetranor Prostaglandina D2
Descripción general
Descripción
La 13,14-Dihidro-15-ceto-tetranor Prostaglandina D2 es un metabolito de la Prostaglandina D2. Se forma mediante la reducción del doble enlace entre el carbono-13 y el carbono-14 y la oxidación del grupo hidroxilo en el carbono-15. Este compuesto es significativo como biomarcador para estudiar enfermedades relacionadas con la Prostaglandina D2 .
Aplicaciones Científicas De Investigación
La 13,14-Dihidro-15-ceto-tetranor Prostaglandina D2 se utiliza ampliamente en la investigación científica como biomarcador para enfermedades relacionadas con la Prostaglandina D2. Se utiliza en estudios relacionados con la inflamación, las reacciones alérgicas y otros procesos fisiológicos mediados por la Prostaglandina D2. Además, sirve como una herramienta para comprender las vías metabólicas de la Prostaglandina D2 y su papel en varios sistemas biológicos .
Mecanismo De Acción
El mecanismo de acción de la 13,14-Dihidro-15-ceto-tetranor Prostaglandina D2 involucra su interacción con receptores específicos como el receptor CRTH2/DP2. Esta interacción conduce a varias respuestas fisiológicas, incluida la inhibición del flujo de iones en ciertos tejidos. El compuesto se metaboliza aún más en el cuerpo, contribuyendo a sus efectos biológicos .
Compuestos similares:
- 13,14-Dihidro-15-ceto Prostaglandina D2
- 13,14-Dihidro-15-ceto Prostaglandina E2
- 13,14-Dihidro-15-ceto Prostaglandina F1α
Comparación: La this compound es única debido a su vía metabólica específica y su papel como biomarcador para enfermedades relacionadas con la Prostaglandina D2. Si bien compuestos similares como la 13,14-Dihidro-15-ceto Prostaglandina E2 y la 13,14-Dihidro-15-ceto Prostaglandina F1α comparten algunas similitudes estructurales, difieren en sus actividades biológicas e interacciones específicas con los receptores .
Análisis Bioquímico
Biochemical Properties
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is known to interact with various enzymes and proteins. It is a known agonist for the CRTH2/DP2 receptor . The nature of these interactions is crucial for the biochemical reactions involving this compound .
Cellular Effects
The effects of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a biomarker for Prostaglandin D2-related diseases .
Dosage Effects in Animal Models
The effects of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 vary with different dosages in animal models
Metabolic Pathways
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
The transport and distribution of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 within cells and tissues involve interactions with transporters or binding proteins
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 13,14-Dihidro-15-ceto-tetranor Prostaglandina D2 normalmente implica la reducción de la Prostaglandina D2 seguida de oxidación. La reducción del doble enlace entre el carbono-13 y el carbono-14 se logra utilizando catalizadores de hidrogenación. El grupo hidroxilo en el carbono-15 se oxida luego utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo .
Métodos de producción industrial: el enfoque general implica la síntesis a gran escala utilizando las mismas reacciones de reducción y oxidación que en los entornos de laboratorio, con optimizaciones para el rendimiento y la pureza .
Tipos de reacciones:
Oxidación: El grupo hidroxilo en el carbono-15 puede oxidarse a una cetona.
Reducción: El doble enlace entre el carbono-13 y el carbono-14 puede reducirse a un enlace simple.
Sustitución: Los grupos funcionales en la molécula pueden sustituirse en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Catalizadores de hidrogenación como paladio sobre carbono.
Sustitución: Varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos principales:
Oxidación: Formación de 13,14-Dihidro-15-ceto Prostaglandina D2.
Reducción: Formación de 13,14-Dihidro Prostaglandina D2.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados
Comparación Con Compuestos Similares
- 13,14-Dihydro-15-keto Prostaglandin D2
- 13,14-Dihydro-15-keto Prostaglandin E2
- 13,14-Dihydro-15-keto Prostaglandin F1α
Comparison: 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is unique due to its specific metabolic pathway and its role as a biomarker for Prostaglandin D2-related diseases. While similar compounds like 13,14-Dihydro-15-keto Prostaglandin E2 and 13,14-Dihydro-15-keto Prostaglandin F1α share some structural similarities, they differ in their biological activities and specific receptor interactions .
Propiedades
IUPAC Name |
3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXGXJHOQWHINC-NFAWXSAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348116 | |
| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204116-69-7 | |
| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 in the context of Alzheimer’s disease?
A1: This study identified 13,14-dihydro-15-keto-tetranor Prostaglandin D2 as a potential biomarker for both AD and mild cognitive impairment (MCI). [] The research found significantly different levels of this metabolite in the urine of AD and MCI patients compared to cognitively normal individuals. While the exact mechanisms are still under investigation, this difference suggests a potential link between 13,14-dihydro-15-keto-tetranor Prostaglandin D2 and the development and progression of AD. Further research is needed to understand the specific role of this metabolite in the disease process.
Q2: How does the identification of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 contribute to AD diagnosis?
A2: This study developed diagnostic panels based on urinary metabolites, including 13,14-dihydro-15-keto-tetranor Prostaglandin D2, combined with age and APOE status. [] These panels showed promising results in differentiating between AD, MCI, and cognitively normal individuals. While more research is needed to validate these findings, this approach highlights the potential of using urinary biomarkers like 13,14-dihydro-15-keto-tetranor Prostaglandin D2 for early and non-invasive AD diagnosis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


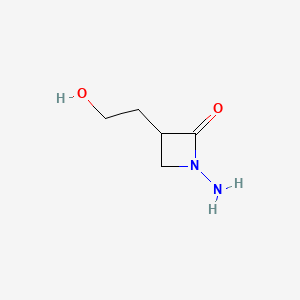
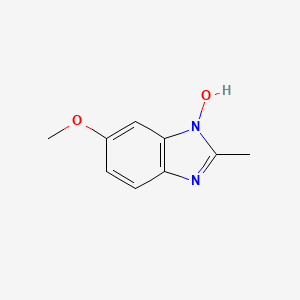
![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)
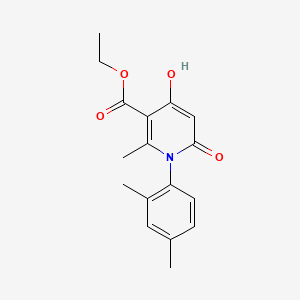


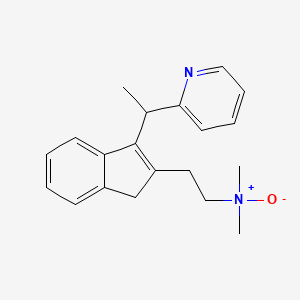
![Fructose, D-, [3H(G)]](/img/structure/B592566.png)

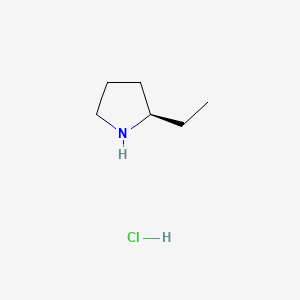
![[(R)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/new.no-structure.jpg)
